Diethyl peroxide

Thermal Decomposition Kinetics Activation Energy Peroxide Initiators

Diethyl peroxide (CAS 628-37-5), with the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol, is a symmetrical dialkyl peroxide. It belongs to the organic peroxide class, characterized by a thermally labile oxygen–oxygen (O–O) bond.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 628-37-5
Cat. No. B1213312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl peroxide
CAS628-37-5
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCCOOCC
InChIInChI=1S/C4H10O2/c1-3-5-6-4-2/h3-4H2,1-2H3
InChIKeyRHMZKSWPMYAOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Peroxide (CAS 628-37-5) Procurement Guide: A Low-Activation-Energy Dialkyl Peroxide for Free-Radical Initiation and Combustion Modulation


Diethyl peroxide (CAS 628-37-5), with the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol, is a symmetrical dialkyl peroxide [1]. It belongs to the organic peroxide class, characterized by a thermally labile oxygen–oxygen (O–O) bond [2]. This compound exists as a colorless to yellowish liquid with a density of approximately 0.824–0.839 g/cm³, a melting point of -70°C, and a boiling point of 65°C (with potential decomposition) [1]. Its primary value proposition lies in its comparatively low activation energy for thermal decomposition, which positions it as a potent, low-temperature radical source for specialized applications where conventional peroxides require excessively high initiation temperatures.

Why Diethyl Peroxide Cannot Be Substituted by Common Industrial Dialkyl Peroxides: Activation Energy and Thermal Response Mismatch


Substituting diethyl peroxide with more common industrial dialkyl peroxides—such as di-tert-butyl peroxide (DTBP) or dicumyl peroxide (DCP)—is scientifically unsound due to substantial, quantifiable differences in their thermal decomposition kinetics. As detailed in Section 3, diethyl peroxide exhibits an activation energy (Ea) for O–O bond homolysis that is approximately 6.5 kcal/mol lower than that of di-tert-butyl peroxide [1]. This translates to significantly different half-life temperatures and radical generation rates. For processes requiring radical initiation at lower temperatures or within narrow thermal windows, using a higher-stability analog would result in insufficient radical flux or necessitate operation at temperatures that could degrade thermally sensitive substrates or monomers. Conversely, substituting a more labile peroxide in a process designed for a slower, higher-temperature initiator can lead to hazardous runaway decomposition or uncontrolled polymerization. The quantitative differences in Arrhenius parameters (Section 3) mandate precise selection based on process kinetics, not generic class-based interchangeability.

Quantitative Differentiation Evidence for Diethyl Peroxide Procurement: Head-to-Head Kinetic and Safety Comparisons


Activation Energy for Thermal Decomposition: Diethyl Peroxide vs. Di-tert-butyl Peroxide

A comparative analysis of literature Arrhenius parameters for dialkyl peroxides demonstrates that diethyl peroxide has a significantly lower activation energy (Ea) for O–O bond homolysis compared to the widely used industrial initiator di-tert-butyl peroxide. This difference directly impacts the temperature required for efficient radical generation [1].

Thermal Decomposition Kinetics Activation Energy Peroxide Initiators

O–O Bond Dissociation Energy (BDE): Diethyl Peroxide vs. Hydrogen Peroxide

The O–O bond in diethyl peroxide is substantially weaker than that in hydrogen peroxide (HO–OH), reflecting the significant influence of alkyl substitution on peroxide bond stability. This is a key differentiator for understanding its relative lability [1].

Bond Dissociation Energy O–O Bond Strength Thermodynamic Stability

Reactivity as a Radical Initiator: Unimolecular Decomposition Kinetics

The Arrhenius parameters for diethyl peroxide decomposition have been precisely determined in a flow system with toluene as a radical trap. The frequency factor (A) of 2.1 × 10^13 s^-1, coupled with an activation energy (Ea) of 31.7 kcal/mol, provides a complete kinetic description for modeling its behavior as an initiator [1]. This contrasts with higher frequency factors (e.g., ~10^16 s^-1) reported for peroxides like di-tert-butyl peroxide [2].

Reaction Kinetics Frequency Factor Radical Generation

Comparative Hazard Profile: Shock and Thermal Sensitivity

Safety datasheets consistently classify diethyl peroxide as 'Unstable – may explode if heated or as a result of shock or friction' [REFS-1, REFS-2]. While many organic peroxides share this hazard statement, the lower activation energy for decomposition makes diethyl peroxide particularly sensitive. This is qualitatively different from more stable dialkyl peroxides like di-tert-butyl peroxide, which are typically shipped and handled with less stringent thermal and shock constraints.

Safety Explosive Properties Handling Protocols

Procurement-Driven Application Scenarios for Diethyl Peroxide Based on Verified Quantitative Differentiation


Low-Temperature Radical-Initiated Polymerization of Volatile Monomers

Diethyl peroxide's uniquely low activation energy (31.3–31.7 kcal/mol) [REFS-1, REFS-2] enables it to generate a radical flux at temperatures where more common initiators like di-tert-butyl peroxide (Ea = 37.8 kcal/mol) [1] remain largely dormant. This makes it the initiator of choice for polymerizing monomers with high vapor pressures or low ceiling temperatures, where maintaining a low reaction temperature is essential to prevent monomer loss or unwanted side reactions.

Combustion Modulation and Pro-Knock Additive Research

Research has established that diethyl peroxide is a 'violent pro-knock' in internal combustion engines, slightly more potent than amyl nitrite at equivalent concentrations [3]. This property, rooted in its facile decomposition to ethoxyl radicals, is a direct consequence of its low O–O bond dissociation energy. It serves as a key mechanistic probe in combustion chemistry studies aimed at understanding cool-flame phenomena and ignition delay in hydrocarbon oxidation [4].

Mechanistic Studies of Alkoxyl Radical Reactivity

The well-defined, first-order decomposition kinetics of diethyl peroxide (A = 2.1 × 10^13 s^-1, Ea = 31.7 kcal/mol) [2] provide a clean and predictable source of ethoxyl radicals (C2H5O•). This is invaluable for fundamental physical organic chemistry research, including investigations into radical addition reactions, hydrogen abstraction kinetics, and the fate of oxygen-centered radicals in both the gas phase and solution.

Benchmarking Theoretical Models for Peroxide Bond Homolysis

Diethyl peroxide is frequently used as a benchmark small molecule in high-level computational chemistry studies alongside dimethyl and di-tert-butyl peroxides [5]. Its intermediate size and well-characterized experimental activation energy make it an ideal test case for validating the accuracy of density functional theory (DFT) and ab initio methods in predicting bond dissociation energies and transition state geometries for organic peroxides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl peroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.